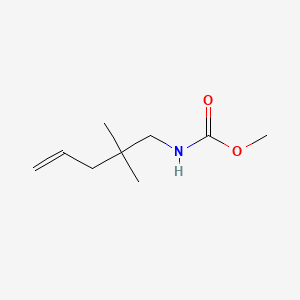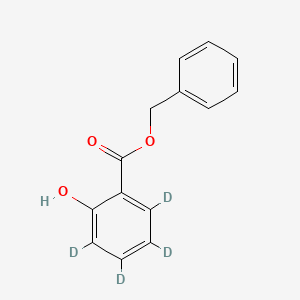
2-Diethylaminoethanol-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Diethylaminoethanol-d10 Hydrochloride, also known as (Diethylamino)ethanol-d10 Hydrochloride, Dehydasal-d10 Hydrochloride, and Perdilaton-d10 Hydrochloride , is a chemical compound with the molecular formula C6H6D10ClNO and a molecular weight of 163.71 . It is a colorless liquid with a nauseating, ammonia-like odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydrochloride group attached to a diethylaminoethanol molecule . The exact structure can be represented as C6H6D10ClNO .Chemical Reactions Analysis
2-Diethylaminoethanol, a related compound, is known to react with 4-aminobenzoic acid to make procaine . It’s also a precursor for DEAE-cellulose resin, which is commonly used in ion exchange chromatography . It can decrease the surface tension of water when the temperature is increased .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a nauseating, ammonia-like odor . It has a molecular weight of 163.71 . The related compound, 2-Diethylaminoethanol, has a boiling point of 325°F, a freezing point of -94°F, and a specific gravity of 0.89 .Safety and Hazards
properties
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQUKJMNGUJRFI-MFMGRUKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCO)C([2H])([2H])C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)

